3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide

Description

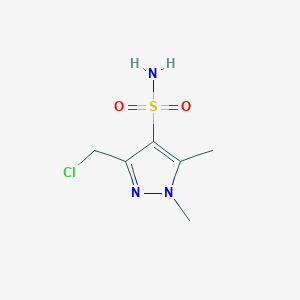

3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a chloromethyl substituent at the 3-position, methyl groups at the 1- and 5-positions, and a sulfonamide group at the 4-position. The chloromethyl group introduces electrophilic reactivity, making this compound a candidate for further functionalization or as an intermediate in synthesis.

Properties

IUPAC Name |

3-(chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3O2S/c1-4-6(13(8,11)12)5(3-7)9-10(4)2/h3H2,1-2H3,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNMWUMVGQLNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)CCl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide typically involves the chloromethylation of 1,5-dimethylpyrazole followed by sulfonamide formation. One common method involves the reaction of 1,5-dimethylpyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) to introduce the chloromethyl group . The resulting intermediate is then treated with sulfonamide reagents under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Sulfonamide Formation and Functionalization

Pyrazole sulfonamides are typically synthesized via sulfonylation of pyrazole precursors followed by coupling with amines. For example:

-

Sulfonyl chloride synthesis : Pyrazole derivatives react with chlorosulfonic acid and thionyl chloride in chloroform at 60°C to form sulfonyl chlorides .

-

Amine coupling : Sulfonyl chlorides react with amines (e.g., 2-phenylethylamine) in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base, yielding sulfonamides after 16 hours at 25–30°C .

For 3-(chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide, the chloromethyl (-CH₂Cl) group may undergo nucleophilic substitution (e.g., with amines or alkoxides) to form secondary derivatives.

Reactivity of the Chloromethyl Group

The chloromethyl substituent is a reactive site for further functionalization:

Nucleophilic Substitution

Elimination

Under strong bases (e.g., KOtBu), the chloromethyl group may undergo dehydrohalogenation to form a vinyl derivative .

Optimized Reaction Conditions

Key parameters for pyrazole-sulfonamide reactions, derived from analogous studies:

Table 1: Base and Solvent Optimization for Sulfonamide Coupling

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DIPEA | DCM | 25–30 | 16 | 55–78 |

| TEA | THF | 0–10 | 24 | 22–46 |

| NaH | DMF | 25–30 | 12 | 41–55 |

Table 2: Sulfonylation Efficiency

| Sulfonating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| ClSO₃H + SOCl₂ | Chloroform | 60 | 12 | 90 |

| ClSO₃H | DCM | 25–30 | 24 | 40–50 |

Stability and Side Reactions

-

The chloromethyl group may hydrolyze prematurely under acidic or aqueous conditions, necessitating anhydrous solvents .

-

Competing reactions (e.g., over-alkylation) are minimized by using 1.05–1.3 equivalents of nucleophiles .

Biological Activity Correlations

While not directly studied for this compound, pyrazole-sulfonamides with electron-withdrawing substituents (e.g., Cl, NO₂) show enhanced bioactivity. For example:

Scientific Research Applications

Synthesis of 3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide

The synthesis of this compound typically involves the reaction of pyrazole derivatives with chloromethyl sulfonyl compounds. Various synthetic routes have been explored to optimize yield and purity. For instance, recent studies have demonstrated the use of different catalysts and reaction conditions to enhance the efficiency of the synthesis process.

Antimicrobial Properties

Research has shown that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. In particular, studies have reported:

- Antibacterial Activity : The compound has been tested against various strains of bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, demonstrating notable minimum inhibitory concentration (MIC) values that indicate effective antibacterial properties .

- Antifungal Activity : It has also shown efficacy against fungal pathogens, with specific tests revealing its potential to inhibit growth in strains like Candida albicans and Aspergillus flavus.

Anticancer Activity

The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have highlighted its ability to inhibit cell proliferation in various cancer cell lines:

- In Vitro Studies : Significant antiproliferative effects have been observed against human colon carcinoma (HCT-116) and other tumor cell lines, with IC50 values indicating potent activity .

- Mechanism of Action : The anticancer effects are thought to be mediated through the inhibition of specific signaling pathways involved in cell growth and survival.

Treatment of Trypanosomiasis

One of the most promising applications of this compound is in the treatment of human African trypanosomiasis (HAT). Research has focused on optimizing this compound as an inhibitor for Trypanosoma brucei N-myristoyltransferase (TbNMT), a key enzyme involved in the survival of the parasite:

- Lead Optimization : Modifications to enhance blood-brain barrier permeability have been explored, making it a candidate for treating both hemolymphatic and central nervous system stages of HAT .

Anti-inflammatory Effects

Emerging evidence suggests that pyrazole derivatives possess anti-inflammatory properties. Studies indicate that these compounds can significantly reduce the expression levels of inflammatory markers such as iNOS and COX-2:

- Mechanistic Insights : The presence of electron-releasing substituents enhances their anti-inflammatory activity, suggesting a potential role in treating inflammatory diseases .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Pyrazole sulfonamides exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis with key analogs from recent literature:

Table 1: Structural Comparison of Pyrazole Sulfonamides

Key Observations :

- The target compound’s chloromethyl group distinguishes it from analogs with bulkier alkyl (e.g., butyl in compound 27) or aryl substituents (e.g., naphthyl in 5g). This group enhances electrophilicity, enabling nucleophilic substitution reactions.

- Carboxamide derivatives (e.g., 5g) prioritize hydrogen-bonding interactions, whereas sulfonamides (target compound, 25, 27) emphasize acidity and solubility via the -SO2NH2 group .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The melting point of compound 25 (178–182°C) is higher than that of 27 (138–142°C), likely due to stronger crystal packing from the rigid pyridine-trimethylpyrazole system .

- IR spectra confirm the presence of sulfonamide (SO2 stretching at ~1385–1160 cm⁻¹) and carbonyl groups (C=O at ~1727 cm⁻¹ in carbamoyl derivatives) .

- The target compound’s chloromethyl group would generate distinct 1H-NMR signals (δ ~4.5 ppm for ClCH2) absent in analogs with non-halogenated substituents.

Biological Activity

3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrazole ring substituted with a chloromethyl group and a sulfonamide moiety. This structure is pivotal for its biological activity, particularly in inhibiting various enzymes and interacting with biological targets.

Antimicrobial Activity

Studies have shown that pyrazole sulfonamides exhibit potent antimicrobial properties. For instance, modifications to the pyrazole core have led to compounds that show activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 10 µg/mL .

Anticancer Properties

Research indicates that this compound can inhibit the proliferation of cancer cell lines. In vitro studies have demonstrated its effectiveness against various cancer types, including leukemia and breast cancer, with IC50 values ranging from 8 to 20 µM . The compound's mechanism often involves the induction of apoptosis in cancer cells.

Antidiabetic Effects

Recent findings suggest that compounds in the pyrazole sulfonamide class can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values for these compounds often range from 1.13 to 28.27 µM, indicating strong potential as antidiabetic agents .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Inhibition of Enzymes : The sulfonamide group is known to mimic p-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis, thereby inhibiting bacterial growth.

- Induction of Apoptosis : In cancer cells, it may activate pathways leading to programmed cell death, effectively reducing tumor size and spread.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in polar solvents, which enhances its bioavailability. However, modifications are often necessary to improve blood-brain barrier penetration for central nervous system applications .

Case Studies

- Trypanosomiasis Treatment : A study demonstrated that pyrazole sulfonamides could inhibit Trypanosoma brucei N-myristoyltransferase (NMT), a target for treating human African trypanosomiasis. The lead compound showed an IC50 value of 0.002 µM and was fully curative in mouse models at doses as low as 12.5 mg/kg .

- Anticancer Screening : In a comprehensive screening involving over 60 cancer cell lines, several derivatives of pyrazole sulfonamides exhibited IC50 values suggesting significant anticancer potential, particularly against HCT-116 colon cancer cells .

Comparative Analysis

| Compound Type | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | <10 | 8 - 20 | Antimicrobial/Anticancer |

| Other Pyrazole Derivatives | <15 | 10 - 25 | Antimicrobial |

| Standard Drugs (e.g., Ciprofloxacin) | <5 | 2 - 5 | Antimicrobial |

Q & A

Q. What are the critical parameters for synthesizing 3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide with high purity?

Methodological Answer: The synthesis of pyrazole-sulfonamide derivatives typically involves nucleophilic substitution and cyclization reactions. Key parameters include:

- Temperature control : Reactions often proceed optimally between 60–80°C to avoid side reactions (e.g., over-chlorination) .

- pH regulation : Neutral to slightly basic conditions (pH 7–8) stabilize intermediates and prevent decomposition of reactive groups like sulfonamides .

- Reagent selection : Use of triethylamine as a base facilitates deprotonation during chloroacetyl chloride coupling reactions, as seen in analogous pyrazole-acetamide syntheses .

- Solvent choice : Dichloromethane or acetonitrile is preferred for solubility and inertness .

Q. How can structural confirmation of this compound be achieved?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., chloromethyl at δ 4.2–4.5 ppm for CH₂Cl) and confirms pyrazole ring substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns of sulfonamide groups .

- X-ray crystallography : Resolves bond angles and torsional strain in the pyrazole-sulfonamide core, critical for validating synthetic accuracy (as demonstrated for related pyrazole-acetamide derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Contradictions may arise from assay variability or structural impurities. Strategies include:

- Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects, as seen in cytotoxicity studies of pyridine-chloromethyl analogs .

- Purity reassessment : Re-analyze compounds via HPLC (>98% purity threshold) to rule out confounding impurities .

- Comparative SAR studies : Modify substituents (e.g., replacing chloromethyl with trifluoromethyl) to isolate activity drivers, as done for pyrazole-sulfonamide pesticides .

Q. What computational methods support the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Docking simulations : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications).

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity, leveraging data from triazolopyrimidine-sulfonamide analogs .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity, particularly for electrophilic chloromethyl groups .

Q. How do researchers optimize reaction yields when scaling up synthesis of pyrazole-sulfonamide derivatives?

Methodological Answer:

- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing byproducts in exothermic chloromethylation steps .

- Catalyst screening : Test Pd/C or Fe³⁺ catalysts to accelerate sulfonamide formation, as shown in triazolopyrimidine syntheses .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data for structurally similar pyrazole-sulfonamides?

Methodological Answer:

- Cross-validation : Compare NMR chemical shifts with crystallographic data (e.g., C–Cl bond lengths in X-ray structures vs. DFT-predicted values).

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to distinguish overlapping signals in crowded spectra .

- Collaborative benchmarking : Share raw data with independent labs to verify reproducibility, as done for pyrazole-triazole hybrids .

Tables for Key Parameters

| Synthetic Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 60–80°C | Prevents decomposition | |

| pH | 7–8 | Stabilizes sulfonamide intermediates | |

| Solvent (for chlorination) | Dichloromethane | Enhances solubility of reactants | |

| Base (e.g., triethylamine) | 1.2–1.5 equivalents | Maximizes deprotonation efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.